molecular formula C23H15ClN4O2 B2528926 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one CAS No. 1291838-28-2

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No. B2528926
CAS RN: 1291838-28-2
M. Wt: 414.85
InChI Key: SVVZUZJDTZRPDP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a phthalazinone, an oxadiazole, and two phenyl rings . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a phthalazinone (a nitrogen-containing heterocycle), an oxadiazole (another nitrogen-containing heterocycle), and two phenyl rings . These groups are likely to confer specific chemical properties to the molecule.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the oxadiazole and phthalazinone rings suggests that it might undergo reactions typical of these heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the oxadiazole and phthalazinone rings is likely to influence its polarity, solubility, and stability .

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral potential. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from 4-chlorobenzoic acid. Among these derivatives, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This finding suggests that the compound may have broader antiviral applications beyond TMV.

Nonlinear Optics

Another area of interest lies in nonlinear optics. The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has been studied for its potential in second and third harmonic generation at different wavelengths. These studies confirm its suitability for applications in nonlinear optical devices .

Biological and Clinical Applications

Indole derivatives, including this compound, have diverse biological and clinical applications. While specific studies on this exact compound are limited, indole derivatives are known to exhibit various pharmacological activities. For instance, indole-3-acetic acid, a related compound, functions as a plant hormone . Further exploration of this compound’s effects on biological systems could yield valuable insights.

Antifungal Activity

While not directly studied for antifungal properties, the presence of the 1,3,4-thiadiazole moiety in related compounds has been associated with antifungal effects. Researchers have reported antifungal properties in certain 1,3,4-thiadiazoles . Investigating this compound’s antifungal potential could be worthwhile.

Other Bioactivities

Given the diverse bioactivities observed in related 1,3,4-thiadiazoles, it’s essential to explore other potential effects. These include anticonvulsant, antibacterial, and other interesting properties . Further research may uncover additional applications.

Future Directions

The study of this compound could open up new avenues in various fields, depending on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-9-11-17(12-10-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-5-4-6-16(24)13-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVZUZJDTZRPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

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